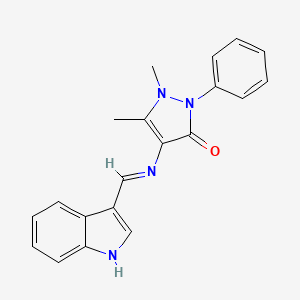

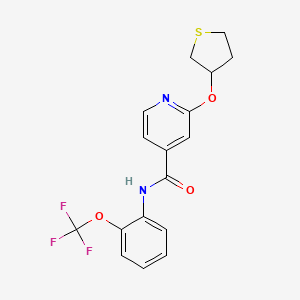

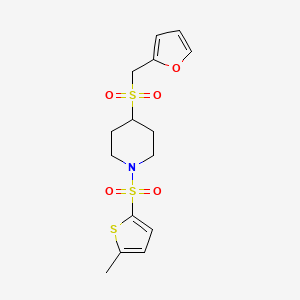

3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

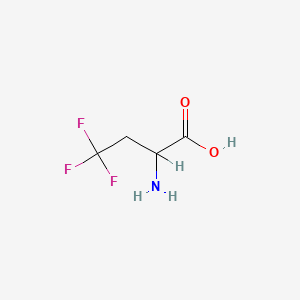

3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one, also known as Linezolid, is an antibiotic used to treat infections caused by bacteria. It is a synthetic compound, belonging to the oxazolidinone class of antibiotics, and was first approved for use in the United States in 2000.

Applications De Recherche Scientifique

Synthesis of New Derivatives

- Research has been conducted on the synthesis of new oxazepine compounds containing an azo group, which involves the preparation of derivatives that include the 4-methoxy phenyl component. These compounds were characterized by various spectroscopic methods, indicating their potential utility in further chemical and pharmacological studies (Sallal & Ghanem, 2018).

Applications in Antibacterial Agents

- Oxazolidinones, a class to which the compound relates, have shown promise as antibacterial agents. A novel synthesis route for enantiomerically pure 4,5-substituted 2-oxazolidinones has been developed, highlighting their significance as precursors for pharmacologically active compounds, including β-amino alcohols, β-blockers, and azasugar derivatives (Schierle-Arndt et al., 2001).

Antimicrobial Activity

- A study on the synthesis and antibacterial activity of certain bromides and amines derived from azepin-1-ium indicates the potential of these derivatives for inhibiting the growth of both bacteria and fungi. This suggests a pathway for the development of new antimicrobial drugs based on these structures (Demchenko et al., 2021).

Mechanism of Action Studies

- The mechanism of inactivation of monoamine oxidase by certain oxazolidinones has been proposed, providing insights into the interaction of these compounds with biological targets. This research helps in understanding how modifications in the oxazolidinone structure could impact their biological activity (Gates & Silverman, 1989).

Novel Synthesis Approaches

- Innovative approaches for the synthesis of oxazolidin-4-ones through [3 + 2] cycloaddition reactions have been developed. This method allows for the rapid formation of these compounds, demonstrating the versatility and potential for modification of the oxazolidinone scaffold for various applications (Zhang et al., 2016).

Propriétés

IUPAC Name |

3-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-23-16-7-5-14(6-8-16)15-4-2-3-9-19(12-15)17(21)13-20-10-11-24-18(20)22/h5-8,15H,2-4,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXVPYMSFWUTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3CCOC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(3-(4-Methoxyphenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(4-bromobenzoyl)amino]phenyl}-N-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892708.png)